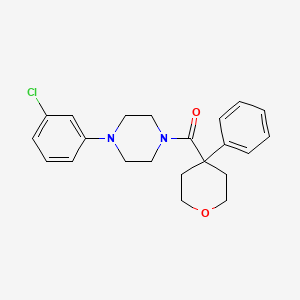
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide (MPTOC) is an organic compound of the thiazole class, first synthesized in the year 2000 by the research group of Professor M.A.J. van der Vlugt from the University of Utrecht. MPTOC is a versatile compound that has a wide range of applications in scientific research, and has been used in a variety of biochemical and physiological experiments.
Wirkmechanismus
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide acts as an inhibitor of enzymes, specifically those involved in the synthesis of proteins. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide can also act as an allosteric modulator, which means that it can modulate the activity of the enzyme without directly binding to it.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as modulate the activity of enzymes without directly binding to them. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to affect the expression of genes, as well as the metabolism of proteins. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to have an effect on the structure and function of proteins, as well as the structure and function of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and can be easily synthesized in the laboratory. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is relatively stable, and can be stored for long periods of time without any significant degradation. However, the use of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is limited by its solubility, as it is only soluble in certain solvents.
Zukünftige Richtungen
The potential future directions for research using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the structure and function of proteins and enzymes could be conducted, as well as further investigation into the regulation of gene expression and metabolic pathways. Finally, further research into the synthesis and optimization of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide could be conducted, in order to make the synthesis process more efficient and cost-effective.
Synthesemethoden
The synthesis of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide involves the reaction of 4-methoxyphenyl isothiocyanate (MPITC) with ethyl oxamate in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yields. The reaction can be further optimized by changing the reaction conditions, such as the reaction temperature, solvent, and molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used in a variety of scientific research experiments, including the study of enzyme-catalyzed reactions, the modulation of protein-protein interactions, the regulation of gene expression, and the investigation of metabolic pathways. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used to study the structure and function of proteins, as well as to investigate the structure and function of enzymes.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)16(6-9-21-10-7-16)14(19)18-15-17-8-11-22-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYYUMVYVIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)






![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)